3-N-Methylparomomycin I
Description
3-N-Methylparomomycin I is a semi-synthetic aminoglycoside antibiotic derived from the paromomycin family. It was first isolated from Streptoverticillium sp. Al-R2827, a soil-derived actinomycete strain collected in India . Structurally, it is characterized by an N-methyl group at the 3-position of the paromomycin scaffold, distinguishing it from its parent compound, paromomycin I. The production process involves fermentation in a soybean-based medium, followed by chromatographic purification using Amberlite resins .
Propriétés
Numéro CAS |
106288-50-0 |
|---|---|
Formule moléculaire |
C24H47N5O14 |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
Clé InChI |
IXVXCXPQRNEULP-UHFFFAOYSA-N |
SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
SMILES canonique |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonymes |
3-N-methylparomomycin I |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Mechanistic Insights and Reaction Pathways
-
Role of Phosphorus Reagents : Phosphine (PPh₃) facilitates deoxyamination by generating reactive intermediates, such as imidophosphonium salts, which enable nucleophilic substitution at the 2′-position .
-
Spectroscopic Evidence : ¹H and ³¹P NMR studies confirm the formation of chlorophosphonium intermediates during methylation, supporting an S<sub>N</sub>2 mechanism .
Biological Activity and Selectivity
Methylation at the 2′-position significantly alters ribosomal binding and antibacterial efficacy:
| Property | Paromomycin | 2′-N-Methylparomomycin | Selectivity Ratio (Mitochondrial/Bacterial) |
|---|---|---|---|
| IC₅₀ (Bacterial Ribosome) | 0.033 μM | 0.89 μM | — |
| IC₅₀ (Mitochondrial) | 131 μM | 372 μM | 418x |
| Cytotoxicity (Cyt14) | 12 μM | 327 μM | 299x |
-
Enhanced Selectivity : Methylation reduces affinity for eukaryotic ribosomes (3- to 10-fold selectivity improvement), mitigating ototoxicity .
-
Resistance Profile : The modification partially circumvents aminoglycoside-modifying enzymes (AMEs), such as AAC(2′), by sterically hindering enzyme access .
Comparative Analysis with Analogues
-
2′-N-Ethyl and 2′-N-Propyl Derivatives : Exhibit similar ribosomal selectivity but reduced antibacterial potency compared to the methyl variant .
-
Ring-Size Effects : Conformationally restricted analogs (e.g., 6-membered fused rings) show diminished activity, highlighting the importance of the 2′-methyl group’s spatial orientation .
Comparaison Avec Des Composés Similaires
Comparison with Paromomycin I
Structural and Physicochemical Differences
The primary structural distinction between 3-N-Methylparomomycin I and paromomycin I lies in the methylation at the 3-amino group. This modification reduces polarity, as evidenced by their differing TLC profiles:
Production and Yield
During isolation, 3-N-Methylparomomycin I constituted the minor component (Rf 0.23) compared to paromomycin I (Rf 0.16). The crude extract yielded 1.86 g of powder with a potency of 119 µg/mg, highlighting challenges in purification due to structural similarity .
Table 1: Comparison of 3-N-Methylparomomycin I and Paromomycin I
| Property | 3-N-Methylparomomycin I | Paromomycin I |
|---|---|---|
| N-Methylation Site | 3-position | None |
| TLC Rf Value | 0.23 | 0.16 |
| Isolation Yield | Minor component | Major component |
| Polarity | Less polar | More polar |
Comparison with Spiramycin Derivatives
Structural and Functional Context
While spiramycins are macrolide antibiotics (distinct from aminoglycosides), their chemically modified derivatives provide insights into the role of N-methylation in antibacterial activity. For example:
Mechanistic Implications
The N-methyl group in 3-N-Methylparomomycin I likely enhances stability against enzymatic degradation (a common issue in aminoglycosides) and alters ribosomal binding affinity. Similarly, spiramycin derivatives with modified N-methylation exhibit altered binding to the 50S ribosomal subunit, underscoring the broader significance of this functional group .
Table 2: Impact of N-Methylation on Antibiotic Activity
| Compound Class | Modification | Effect on Activity |
|---|---|---|
| Paromomycin | 3-N-Methylation | Likely improved stability* |
| Spiramycin | 3-De-N-Methylation | Reduced Gram-positive coverage |
| Spiramycin Derivatives | 3-O-Acyl/4-O-Sulfonyl | Restored or enhanced activity |
Key Research Findings
Structural Elucidation : The 3-N-methyl group in 3-N-Methylparomomycin I was confirmed via comparative TLC and purification studies .
Spiramycin Derivatives: N-methylation or substitution at the 3-position correlates with restored antibacterial efficacy, paralleling trends observed in aminoglycosides .
Production Challenges : The co-elution of 3-N-Methylparomomycin I with paromomycin I complicates large-scale isolation, necessitating advanced chromatographic techniques .
Q & A
Q. How can researchers differentiate off-target effects from ribosomal inhibition in transcriptomic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
